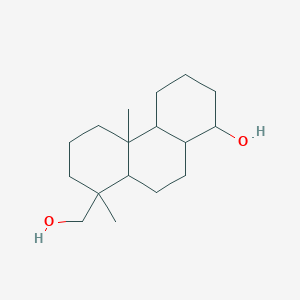
Podocarpane-14,15-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Podocarpane-14,15-diol is a diterpenoid compound that belongs to the podocarpane family. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities. This compound is characterized by its unique tricyclic structure, which includes two hydroxyl groups at the 14th and 15th positions. This compound is found in various natural sources, including certain species of plants and marine organisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of podocarpane-14,15-diol typically involves multiple steps, starting from naturally occurring labdane diterpenoids. One common synthetic route includes the following steps:
Ozonolysis: of labdane diterpenoid (+)-manool to form podocarp-8(14)-en-13-one.
Intramolecular condensation: to obtain the key intermediate.
Aromatization, protection, and benzylic oxidation: to form 13-methoxypodocarpa-8,11,13-trien-7-one.
Reaction with trimethylsilyl cyanide: to introduce nitrile groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods similar to those used in laboratory settings. The choice of method depends on the availability of raw materials and the desired purity of the final product.
化学反応の分析
Types of Reactions: Podocarpane-14,15-diol undergoes various chemical reactions, including:
Oxidation: Conversion to quinones and other oxidized derivatives using reagents like meta-chlorobenzoyl peroxide.
Reduction: Formation of reduced derivatives using reducing agents such as sodium borohydride.
Substitution: Introduction of functional groups at specific positions using reagents like trimethylsilyl cyanide.
Common Reagents and Conditions:
Oxidation: Meta-chlorobenzoyl peroxide, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trimethylsilyl cyanide, acetonitrile.
Major Products Formed:
Oxidation: Quinones, hydroxy derivatives.
Reduction: Alcohols, diols.
Substitution: Nitriles, methoxy derivatives.
科学的研究の応用
Podocarpane-14,15-diol has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of podocarpane-14,15-diol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide (NO) in macrophage cells, indicating its potential anti-inflammatory activity . The compound may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its observed biological effects.
類似化合物との比較
- Podocarpic acid
- Nimbidiol
- Deoxynimbidiol
特性
CAS番号 |
142088-62-8 |
|---|---|
分子式 |
C17H30O2 |
分子量 |
266.4 g/mol |
IUPAC名 |
8-(hydroxymethyl)-4b,8-dimethyl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthren-1-ol |
InChI |
InChI=1S/C17H30O2/c1-16(11-18)9-4-10-17(2)13-5-3-6-14(19)12(13)7-8-15(16)17/h12-15,18-19H,3-11H2,1-2H3 |
InChIキー |
SLUWKKQHKRTCFB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2(C1CCC3C2CCCC3O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















